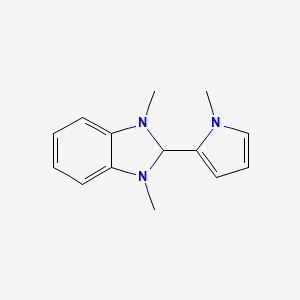

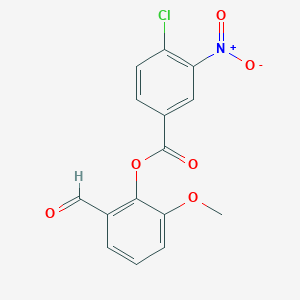

![molecular formula C15H11N3O2 B5715573 N-[4-(1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B5715573.png)

N-[4-(1,3,4-oxadiazol-2-yl)phenyl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-[4-(1,3,4-oxadiazol-2-yl)phenyl]benzamide” is a compound that has been studied for its antibacterial properties, particularly against Neisseria gonorrhoeae . It has been found to have potent activities against Gram-positive bacterial pathogens . Two specific compounds, HSGN-237 and -238, have been discovered with highly potent activity against N. gonorrhoeae . These compounds also showed activity against clinically important Gram-positive bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and Listeria monocytogenes .

Applications De Recherche Scientifique

Antibacterial Agents

N-[4-(1,3,4-oxadiazol-2-yl)phenyl]benzamides have been found to be effective antibacterial agents against Neisseria gonorrhoeae , an urgent-threat Gram-negative bacterial pathogen . The compounds HSGN-237 and -238, in particular, have shown highly potent activity against this bacterium .

Antimicrobial Resistance

These compounds also have activity against clinically important Gram-positive bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) , vancomycin-resistant enterococci (VRE) , and Listeria monocytogenes . Their minimum inhibitory concentrations (MICs) can be as low as 0.25 µg/mL .

Cytotoxic Agents

The 1,3,4-oxadiazole scaffold, which is part of the N-[4-(1,3,4-oxadiazol-2-yl)phenyl]benzamide structure, has been found to possess a wide variety of biological activities, particularly for cancer treatment . Structural modifications of this scaffold can ensure high cytotoxicity towards malignant cells .

Enzyme Inhibitors

1,3,4-oxadiazole conjugates have been found to inhibit various enzymes that contribute to cancer cell proliferation . These include thymidylate synthase, HDAC, topoisomerase II, telomerase, and thymidine phosphorylase .

Anticancer Activity

When the pyrazine ring is attached with 1,3,4-oxadiazole derivatives, they show promising effects as anti-proliferative agents against various cancer cell lines, including liver (HepG2), colorectal (SW1116), cervical (HELA), and stomach cancer cells (BGC823) .

Telomerase Inhibitory Effect

1,3,4-oxadiazole derivatives have been found to have a telomerase inhibitory effect . This effect has been observed in various cancer types, including liver cancer (HEPG2), breast cancer (MCF7), colorectal cancer (SW1116), and stomach cancer (BGC823) .

Mécanisme D'action

Target of Action

N-[4-(1,3,4-oxadiazol-2-yl)phenyl]benzamide has been reported to have potent activity against various bacterial pathogens, including Neisseria gonorrhoeae , methicillin-resistant Staphylococcus aureus (MRSA) , vancomycin-resistant enterococci (VRE) , and Listeria monocytogenes . These bacteria are the primary targets of the compound.

Mode of Action

It has been suggested that the compound acts as a multi-target antibiotic, regulating the biosynthesis ofmethyl naphthoquinone and other essential proteins such as DnaX , Pol IIIC , BirA , LexA , and DnaC .

Biochemical Pathways

The compound appears to affect several biochemical pathways. It has been shown to depolarize bacterial membranes and regulate the biosynthesis of iron carriers and heme . Iron deprivation seems to be part of the mechanism leading to bacterial death .

Pharmacokinetics

One of the compounds in the same class,HSGN-238 , has been shown to have an outstanding ability to permeate across the gastrointestinal tract, indicating it would have high systemic absorption if used as an anti-gonococcal therapeutic .

Result of Action

The result of the compound’s action is the inhibition of bacterial growth. The compound has been shown to have a significant minimum inhibitory concentration as low as 0.06 μg/mL against MRSA clinical isolates . It also shows a low tendency to develop resistance in MRSA over 30 days .

Propriétés

IUPAC Name |

N-[4-(1,3,4-oxadiazol-2-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O2/c19-14(11-4-2-1-3-5-11)17-13-8-6-12(7-9-13)15-18-16-10-20-15/h1-10H,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYLFCGVVGNYQRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NN=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(1,3,4-oxadiazol-2-yl)phenyl]benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

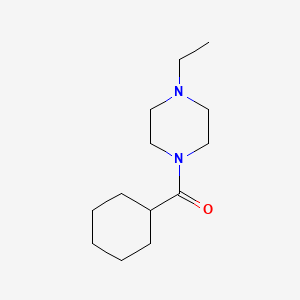

![2-[(2-ethoxybenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5715499.png)

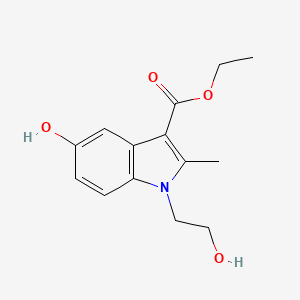

![3-[2-(2,6-dimethoxyphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5715505.png)

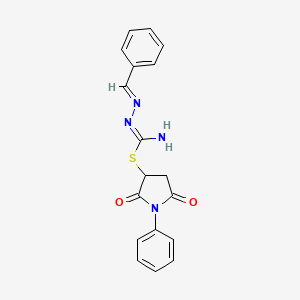

![N-[(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-3-methylbenzamide](/img/structure/B5715508.png)

![N-(3-{N-[(4-chlorophenoxy)acetyl]ethanehydrazonoyl}phenyl)-4-methylbenzamide](/img/structure/B5715542.png)

![4-methoxy-3-nitro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5715558.png)

![4-({[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B5715566.png)

![1-[(2,5-dimethylphenoxy)acetyl]-4-phenylpiperazine](/img/structure/B5715568.png)

![1-methyl-4-[(5-methyl-2-thienyl)methyl]-1,4-diazepane](/img/structure/B5715576.png)